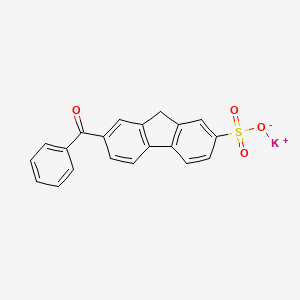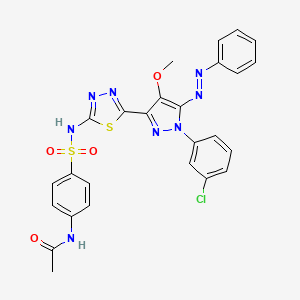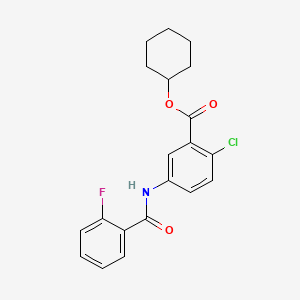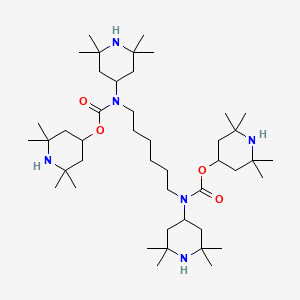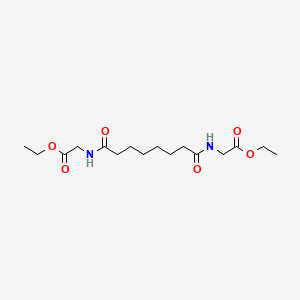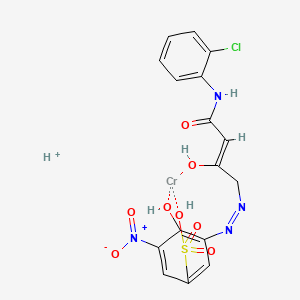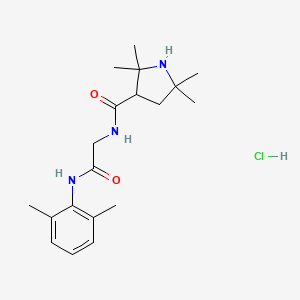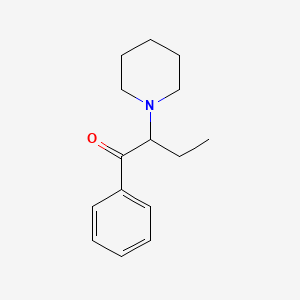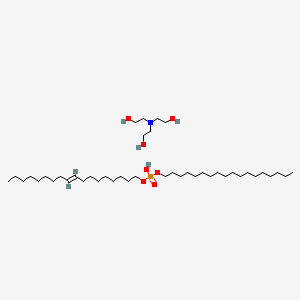
N6-4-Hydroxybenzyl-9-(2-tetrahydropyranyl)adenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-4-Hydroxybenzyl-9-(2-tetrahydropyranyl)adenine is a synthetic compound with the molecular formula C17H19N5O2 and a molecular weight of 325.3651 This compound is characterized by its unique structure, which includes a hydroxybenzyl group and a tetrahydropyranyl group attached to an adenine base
Métodos De Preparación
The synthesis of N6-4-Hydroxybenzyl-9-(2-tetrahydropyranyl)adenine involves several steps. One common synthetic route includes the reaction of 4-hydroxybenzylamine with 9-(2-tetrahydropyranyl)adenine under specific reaction conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of this compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
N6-4-Hydroxybenzyl-9-(2-tetrahydropyranyl)adenine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide.
Oxidation: The hydroxybenzyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N6-4-Hydroxybenzyl-9-(2-tetrahydropyranyl)adenine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Mecanismo De Acción
The mechanism of action of N6-4-Hydroxybenzyl-9-(2-tetrahydropyranyl)adenine involves its interaction with specific molecular targets and pathways. The compound is known to bind to adenosine receptors, particularly the A2A receptor, which plays a role in various physiological processes. By modulating the activity of these receptors, the compound can influence cellular signaling pathways, leading to its observed effects .
Comparación Con Compuestos Similares
N6-4-Hydroxybenzyl-9-(2-tetrahydropyranyl)adenine can be compared with other similar compounds, such as N6-benzyladenine and N6-(3-hydroxybenzyl)adenine. These compounds share structural similarities but differ in their functional groups and biological activities.
N6-Benzyladenine: Known for its use as a plant growth regulator, it lacks the hydroxy and tetrahydropyranyl groups present in this compound.
N6-(3-Hydroxybenzyl)adenine: Similar to this compound but with the hydroxy group in a different position, leading to variations in its biological activity.
Propiedades
Número CAS |
1144854-41-0 |
|---|---|
Fórmula molecular |
C17H19N5O2 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
4-[[[9-(oxan-2-yl)purin-6-yl]amino]methyl]phenol |
InChI |
InChI=1S/C17H19N5O2/c23-13-6-4-12(5-7-13)9-18-16-15-17(20-10-19-16)22(11-21-15)14-3-1-2-8-24-14/h4-7,10-11,14,23H,1-3,8-9H2,(H,18,19,20) |
Clave InChI |
DVLHLLIVJJGTEL-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


